molecular formula C9H10FN3 B2954901 1-[(1S)-1-Azidopropyl]-4-fluorobenzene CAS No. 1604386-87-9

1-[(1S)-1-Azidopropyl]-4-fluorobenzene

Cat. No.: B2954901
CAS No.: 1604386-87-9
M. Wt: 179.198
InChI Key: OZZNPOBEHDLDJN-VIFPVBQESA-N
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Description

1-[(1S)-1-Azidopropyl]-4-fluorobenzene (CAS 1604386-87-9) is a chiral small molecule of high value to medicinal chemistry and organic synthesis research . With a molecular formula of C9H10FN3 and a molecular weight of 179.20 g/mol, this compound serves as a versatile building block, particularly due to the presence of a stereospecific azide functional group . This azide group is highly reactive and readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . This capability allows researchers to efficiently construct complex molecules and conjugate various chemical entities, making it invaluable for creating combinatorial libraries, chemical probes, and potential pharmaceutical intermediates. The chiral center at the 1-position of the propyl chain, confirmed in the (S) configuration, provides a critical three-dimensional structure that can be essential for studying stereoselective biological interactions and for the synthesis of enantiomerically pure compounds . The 4-fluorobenzene moiety further enhances its utility by offering a site for additional electronic modulation and structure-activity relationship (SAR) studies. Its primary research applications include serving as a key intermediate in the synthesis of more complex active compounds and being used in the development of targeted covalent inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(1S)-1-azidopropyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZNPOBEHDLDJN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-Azidopropyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a suitable azido precursor. One common method includes the nucleophilic substitution reaction where 4-fluorobenzene is reacted with 1-azidopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-Azidopropyl]-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1S)-1-Azidopropyl]-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(1S)-1-Azidopropyl]-4-fluorobenzene exerts its effects is largely dependent on the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including drug development and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(Azidomethyl)-4-fluorobenzene (CAS 159979-96-1)
  • Structure : Azidomethyl (-CH₂N₃) at the para position.
  • Molecular weight : 151.14 g/mol .
  • Reactivity : Used in click chemistry to synthesize triazoles; its compact structure facilitates rapid cycloaddition .
  • NMR data : δH (ppm): 5.35 (s, 2H, CH₂N₃), 7.05–7.30 (m, 4H, aromatic) .

Comparison :
The azidopropyl chain in 1-[(1S)-1-Azidopropyl]-4-fluorobenzene introduces steric bulk and increased lipophilicity compared to the azidomethyl analog. This may slow click reaction kinetics but enhance membrane permeability in biological systems .

1-[(1S)-1-Azidopropyl]-2-fluorobenzene (CAS 1604327-09-4)
  • Structure : Azidopropyl group at the ortho position.
  • Key difference : Fluorine at the ortho position induces steric hindrance and alters electronic distribution.

Comparison :

  • Reactivity : Ortho-fluorine may hinder azide participation in cycloaddition due to steric effects.
  • Applications : Ortho-substituted derivatives are less common in drug design due to unfavorable pharmacokinetics .

Chain Length and Functional Groups

1-(Azidomethyl)-4-chlorobenzene (CAS not provided)
  • Structure : Azidomethyl and chloro substituents at para positions.
  • Molecular weight : ~165.59 g/mol (estimated).
  • Reactivity : Chlorine’s electron-withdrawing effect enhances azide electrophilicity, accelerating click reactions compared to fluoro analogs .

Comparison :

  • Electronic effects : Fluorine’s inductive (-I) effect is weaker than chlorine’s, leading to milder electronic perturbation in the parent compound.
  • Biological activity : Chloro derivatives may exhibit higher cytotoxicity but lower metabolic stability than fluoro analogs .
1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9)
  • Structure : Bromobutoxy chain at the para position.
  • Applications : Intermediate in natural product synthesis (e.g., baccatin III derivatives) .

Comparison :

  • Synthetic utility : Bromine allows cross-coupling reactions (e.g., Suzuki), whereas azides enable click chemistry.
  • Cost : Azide-containing compounds are generally more cost-effective for large-scale triazole synthesis .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
This compound* C₉H₁₀FN₃ ~179.19 Not provided (S)-Azidopropyl, 4-F
1-(Azidomethyl)-4-fluorobenzene C₇H₆FN₃ 151.14 159979-96-1 Azidomethyl, 4-F
1-[(1S)-1-Azidopropyl]-2-fluorobenzene C₉H₁₀FN₃ ~179.19 1604327-09-4 (S)-Azidopropyl, 2-F
1-(4-Bromobutoxy)-4-fluorobenzene C₁₀H₁₂BrFO 247.10 2033-80-9 Bromobutoxy, 4-F

*Inferred data.

Biological Activity

1-[(1S)-1-Azidopropyl]-4-fluorobenzene is a compound featuring an azide functional group and a fluorobenzene moiety. Its unique structure allows for diverse biological applications, particularly in the field of click chemistry and bioconjugation. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H10FN3
  • Molecular Weight : 179.198 g/mol
  • CAS Number : 1604386-87-9
  • SMILES Notation : CCC@Hc1ccc(F)cc1

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl bromide with sodium azide in a suitable solvent. This process allows for the introduction of the azide group while maintaining the integrity of the fluorobenzene structure.

This compound exhibits biological activity primarily through its ability to participate in bioorthogonal reactions, particularly the copper-free click chemistry involving azides and alkynes. This reaction is crucial for labeling biomolecules in vivo without interfering with biological processes.

Case Studies and Research Findings

StudyFindings
Bioorthogonal Labeling Researchers utilized this compound in metabolic labeling studies, demonstrating its effectiveness in tagging cell-surface proteins for imaging applications. The azide group facilitated selective conjugation with cyclooctyne derivatives, enabling real-time tracking of cellular processes in live organisms .
Antimicrobial Activity A study investigating various azide-containing compounds reported that derivatives similar to this compound showed promising results against bacterial strains, indicating potential as antimicrobial agents .
Cancer Research Applications The compound has been explored for use in targeted cancer therapies. Its ability to form stable linkages with tumor-targeting agents through click chemistry enhances drug delivery systems, improving therapeutic efficacy while minimizing side effects .

Safety and Toxicity

Toxicological assessments indicate that azide compounds can pose risks due to their explosive nature under certain conditions. However, when handled appropriately in controlled environments, this compound demonstrates manageable safety profiles suitable for research applications.

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